
2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene is a chemical compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methyl group at the second position, a nitro group at the eighth position, and an epoxide ring spanning the first and fourth positions of the naphthalene core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-1,4-dihydronaphthalene followed by the formation of the epoxide ring. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and peracids for the epoxidation step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions that are ortho or para to the nitro group.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The epoxide ring can also react with nucleophiles in biological systems, potentially leading to the formation of covalent adducts with proteins and DNA .
Comparison with Similar Compounds
2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene can be compared with other naphthalene derivatives such as:
1,4-Dihydro-1,4-epoxynaphthalene: Lacks the methyl and nitro groups, making it less reactive.
2-Methyl-1,4-dihydro-1,4-epoxynaphthalene: Lacks the nitro group, resulting in different chemical and biological properties.
8-Nitro-1,4-dihydro-1,4-epoxynaphthalene:
Properties
CAS No. |
113682-41-0 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
10-methyl-3-nitro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C11H9NO3/c1-6-5-9-7-3-2-4-8(12(13)14)10(7)11(6)15-9/h2-5,9,11H,1H3 |
InChI Key |
CGFSLCJIQPVUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C3=C(C1O2)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


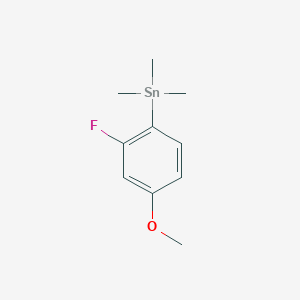

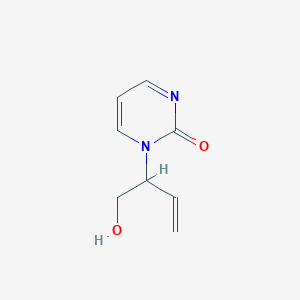
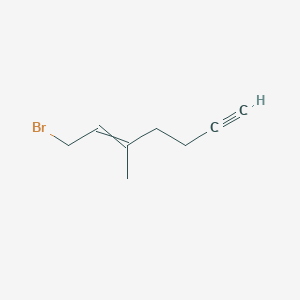
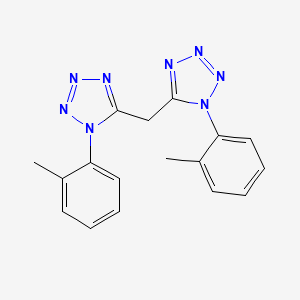
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)
methanone](/img/structure/B14318293.png)
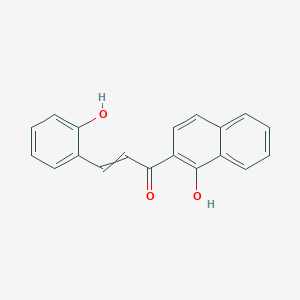

![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)
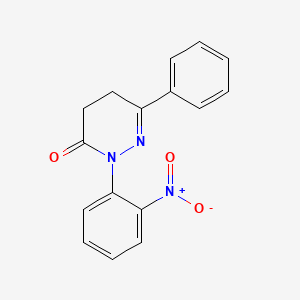
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
